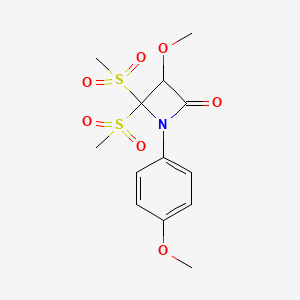![molecular formula C21H30N2O B12579026 2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol CAS No. 213775-52-1](/img/structure/B12579026.png)
2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of two tert-butyl groups and a pyridin-2-ylmethylamino group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-di-tert-butylphenol and pyridin-2-ylmethylamine.
Reaction Conditions: The reaction between 2,4-di-tert-butylphenol and pyridin-2-ylmethylamine is carried out under controlled conditions, often in the presence of a suitable catalyst and solvent. The reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反应分析
Types of Reactions: 2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The tert-butyl groups and the pyridin-2-ylmethylamino group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Chemistry: 2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: In biological research, this compound is investigated for its potential as an antioxidant due to the presence of the phenol group, which can scavenge free radicals and protect cells from oxidative damage.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: In the industrial sector, this compound is explored for its use as a stabilizer in polymers and other materials to enhance their durability and resistance to degradation.
作用机制
The mechanism of action of 2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol involves its interaction with molecular targets through its functional groups. The phenol group can participate in hydrogen bonding and redox reactions, while the pyridin-2-ylmethylamino group can coordinate with metal ions or interact with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
2,6-Di-tert-butyl-4-methylpyridine: This compound shares the tert-butyl groups and pyridine ring but lacks the phenol group.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Similar in having tert-butyl groups and a phenol ring, but with a different substituent on the phenol ring.
Uniqueness: 2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both tert-butyl groups and the pyridin-2-ylmethylamino group allows for diverse interactions and reactions, making it a versatile compound in various fields of research.
属性
CAS 编号 |
213775-52-1 |
|---|---|
分子式 |
C21H30N2O |
分子量 |
326.5 g/mol |
IUPAC 名称 |
2,4-ditert-butyl-6-[(pyridin-2-ylmethylamino)methyl]phenol |
InChI |
InChI=1S/C21H30N2O/c1-20(2,3)16-11-15(19(24)18(12-16)21(4,5)6)13-22-14-17-9-7-8-10-23-17/h7-12,22,24H,13-14H2,1-6H3 |
InChI 键 |
OHBYIVYYMGLEQY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CNCC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methanimidamide, N'-[2-(1H-indol-3-yl)ethyl]-N,N-dimethyl-](/img/structure/B12578953.png)
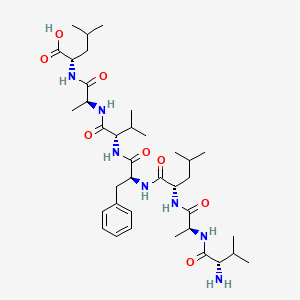
![2-chloro-4-fluoro-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12578980.png)

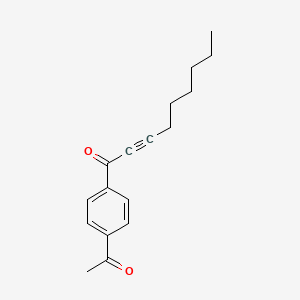

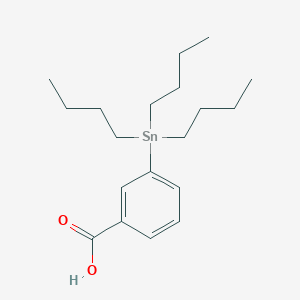
![1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12579000.png)
![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)
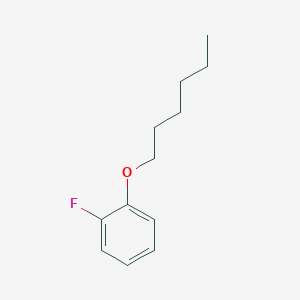
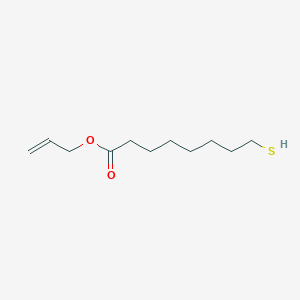
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-](/img/structure/B12579020.png)
